Acetic acid--(phenylsulfanyl)methanol (1/1)
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Overview
Description
Acetic acid–(phenylsulfanyl)methanol (1/1) is an organic compound that combines the properties of acetic acid and phenylsulfanyl methanol. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(phenylsulfanyl)methanol typically involves the reaction of acetic acid with phenylsulfanyl methanol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with phenylsulfanyl methanol in the presence of a catalyst, such as sulfuric acid, to form the desired compound .
Industrial Production Methods
Industrial production of acetic acid–(phenylsulfanyl)methanol may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(phenylsulfanyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
Acetic acid–(phenylsulfanyl)methanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid–(phenylsulfanyl)methanol involves its interaction with molecular targets through its functional groups. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, while the phenylsulfanyl group can engage in π-π interactions and nucleophilic attacks. These interactions enable the compound to modulate various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
Phenylsulfanyl ethanol: Similar structure but with an ethanol moiety instead of acetic acid.
Phenylsulfanyl propanol: Contains a propanol group instead of methanol.
Acetic acid–(phenylsulfanyl)ethanol: Similar to acetic acid–(phenylsulfanyl)methanol but with an ethanol group.
Uniqueness
Acetic acid–(phenylsulfanyl)methanol is unique due to its combination of acetic acid and phenylsulfanyl methanol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
57440-42-3 |
---|---|
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
acetic acid;phenylsulfanylmethanol |
InChI |
InChI=1S/C7H8OS.C2H4O2/c8-6-9-7-4-2-1-3-5-7;1-2(3)4/h1-5,8H,6H2;1H3,(H,3,4) |
InChI Key |
YIPOCBXFOKYZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)SCO |
Origin of Product |
United States |
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